N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
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Overview
Description
The compound contains several functional groups including a triazole ring, a thiadiazole ring, a methoxy group, and a benzamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the triazole and thiadiazole rings might participate in reactions with electrophiles or nucleophiles. The benzamide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be influenced by the functional groups in the compound and its overall structure .Scientific Research Applications
Synthesis and Biological Activities
The compound belongs to a class of molecules that have been synthesized and investigated for their potential biological activities. These activities include inhibition of enzymes like lipase and α-glucosidase, which are relevant for conditions such as obesity and diabetes. Compounds derived from similar structures have been shown to exhibit significant biological activities, including antimicrobial and anticancer properties. For example, synthesized heterocyclic compounds derived from a similar starting compound have demonstrated excellent lipase and α-glucosidase inhibition, suggesting potential applications in the treatment of diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Screening
Compounds incorporating similar structures have been synthesized and screened for antimicrobial activity. These screenings have shown that certain derivatives can effectively inhibit the growth of various bacteria and fungi, indicating their potential as therapeutic agents against microbial infections (Desai, Rajpara, & Joshi, 2013).
Anticancer Evaluation
Additionally, the synthesis of formazans from related Mannich bases has been explored for their antimicrobial properties, which could have implications for developing new anticancer agents. These compounds have been tested against pathogenic bacterial and fungal strains, showing moderate activity and highlighting the potential for further exploration in cancer research (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Docking and EGFR Inhibition
Studies on benzimidazole derivatives bearing 1,2,4-triazole, closely related to the compound of interest, have conducted detailed analyses on their mechanism behind anticancer properties through molecular docking. These investigations have shown significant binding affinity to EGFR, a key target in cancer therapy, suggesting the potential effectiveness of these compounds as anticancer agents (Karayel, 2021).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, similar to the structure of interest, have been synthesized and evaluated for their nematocidal activities. Certain compounds have shown promising results against Bursaphelenchus xylophilus, a nematode causing significant damage to pine trees, suggesting potential applications in agricultural pest control (Liu, Wang, Zhou, & Gan, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)13-7-5-6-12(20)10-13)17-21-19(29-24-17)22-18(27)14-8-3-4-9-15(14)28-2/h3-10H,1-2H3,(H,21,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOVHPHNGMQNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide |
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